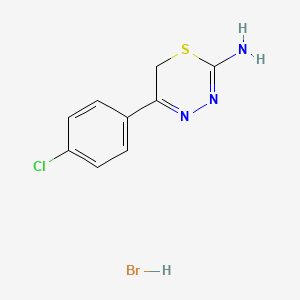![molecular formula C10H15NO B12334059 4-[(1S)-1-aminobutyl]phenol](/img/structure/B12334059.png)
4-[(1S)-1-aminobutyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1S)-1-aminobutyl]phenol is an organic compound that belongs to the class of phenols Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S)-1-aminobutyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a butylamine derivative. The reaction typically requires a strong base, such as sodium hydroxide, and elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of a precursor compound. This method utilizes a metal catalyst, such as palladium or nickel, under high pressure and temperature conditions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[(1S)-1-aminobutyl]phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitrophenols, Bromophenols
Scientific Research Applications
4-[(1S)-1-aminobutyl]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(1S)-1-aminobutyl]phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron donation, which enhances its reactivity with biological molecules. The butylamine group can interact with enzymes and receptors, potentially modulating their activity . The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms to neutralize free radicals .
Comparison with Similar Compounds
4-[(1S)-1-aminobutyl]phenol can be compared with other phenolic compounds, such as:
Tyrosol (4-(2-Hydroxyethyl)phenol): Similar in structure but with an ethyl group instead of a butyl group.
Hydroxytyrosol (4-(2-Hydroxyethyl)-1,2-benzenediol): Contains additional hydroxyl groups, enhancing its antioxidant properties.
Uniqueness
The presence of the butylamine group in this compound makes it unique compared to other phenolic compounds. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
4-[(1S)-1-aminobutyl]phenol |
InChI |
InChI=1S/C10H15NO/c1-2-3-10(11)8-4-6-9(12)7-5-8/h4-7,10,12H,2-3,11H2,1H3/t10-/m0/s1 |
InChI Key |
RRGAECZKODLMST-JTQLQIEISA-N |
Isomeric SMILES |
CCC[C@@H](C1=CC=C(C=C1)O)N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(oxetan-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B12333986.png)
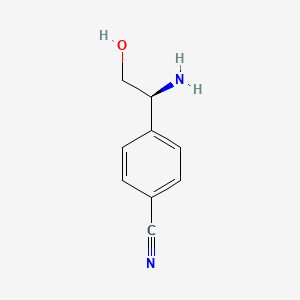
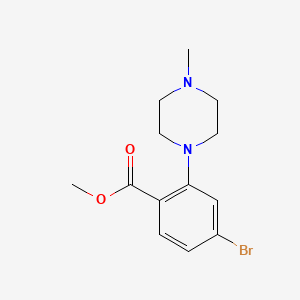
![(2S,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B12334000.png)
![2-Amino-3-[[(3,4,5-trimethoxyphenyl)methylene]amino]-2-butenedinitrile](/img/structure/B12334005.png)
![(2E)-2-cyano-N-[(1E)-{[(2,6-dichlorophenyl)methoxy]amino}methylidene]-3-(dimethylamino)prop-2-enamide](/img/structure/B12334013.png)
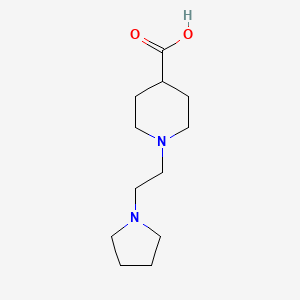
![(2E)-3-(4-bromophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal](/img/structure/B12334020.png)
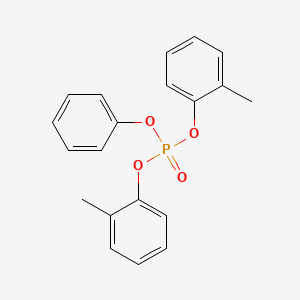
![2-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]oxy]acetic acid](/img/structure/B12334034.png)
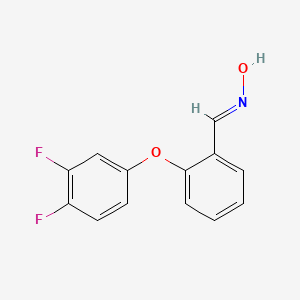
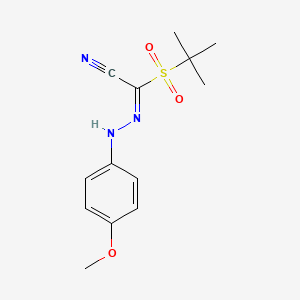
![ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(5-methyl-1H-pyrazol-3-yl)iminomethyl]but-2-enoate](/img/structure/B12334056.png)
